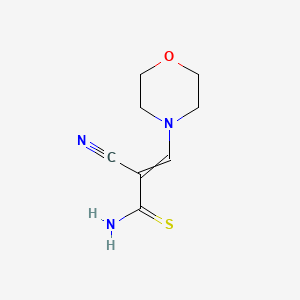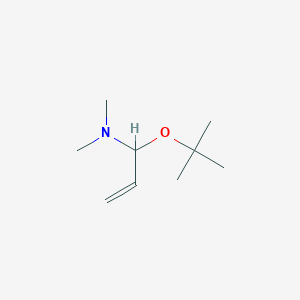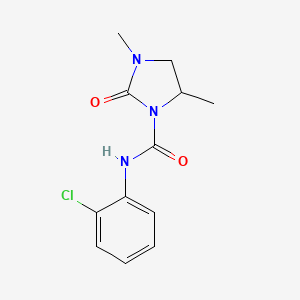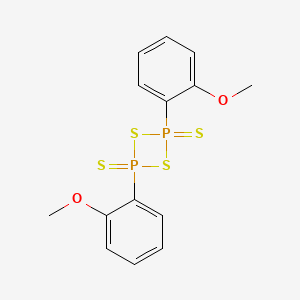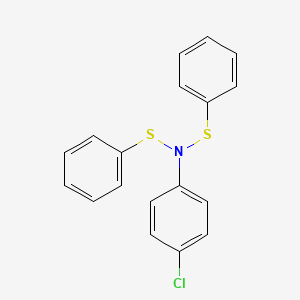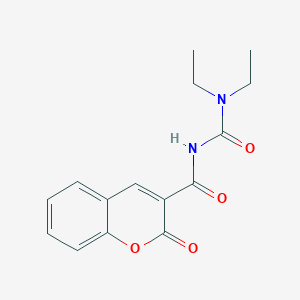![molecular formula C18H20O2 B14379494 (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone CAS No. 89946-89-4](/img/structure/B14379494.png)
(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone is an organic compound with a complex structure that includes aromatic rings and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methylphenyl with 3-methyl-4-[(propan-2-yl)oxy]benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone: shares similarities with other aromatic ketones and ethers, such as acetophenone derivatives and anisole derivatives.
Uniqueness
- The presence of both methyl and isopropyl groups in the structure provides unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets.
Conclusion
This compound is a compound with diverse applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
89946-89-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(3-methylphenyl)-(3-methyl-4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C18H20O2/c1-12(2)20-17-9-8-16(11-14(17)4)18(19)15-7-5-6-13(3)10-15/h5-12H,1-4H3 |
Clave InChI |
FBTHGXWWKDTBPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



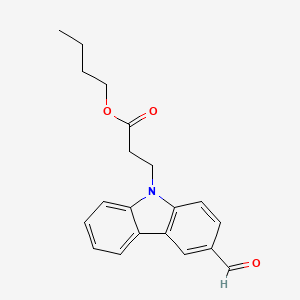
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)



